molecular formula C13H9ClN2 B1415038 4-[(4-Chlorophenyl)amino]benzonitrile CAS No. 1040022-25-0

4-[(4-Chlorophenyl)amino]benzonitrile

Cat. No. B1415038
CAS RN: 1040022-25-0
M. Wt: 228.67 g/mol
InChI Key: QCEHPNVCTKDDIJ-UHFFFAOYSA-N
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Description

“4-[(4-Chlorophenyl)amino]benzonitrile” is a chemical compound with the CAS Number: 1040022-25-0 . It has a molecular weight of 228.68 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to a 4-chlorophenyl group via an amino link .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest that they may participate in various organic reactions .

It is stored at room temperature .

Scientific Research Applications

Molecular and Structural Studies

  • Excited State Structures and Dynamics : A study on 4-(N,N-Dimethyl-amino)benzonitrile (a related compound) provides insight into the excited state structures and dynamics, relevant for understanding similar compounds like 4-[(4-Chlorophenyl)amino]benzonitrile (Köhn & Hättig, 2004).
  • Synthesis and Characterization : Research on the synthesis of related compounds, like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, offers insight into the synthesis techniques applicable to this compound (Ju Xiu-lia, 2015).
  • Antimicrobial Activity and Crystal Structure : A study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a structurally similar compound, sheds light on antimicrobial activity and crystal structure, which could be relevant for analogous research on this compound (Okasha et al., 2022).

Chemical Interactions and Properties

  • Molecular Interactions Studies : A study on 4-amino-N-(4-chlorophenyl)-benzene-sulfonamide provides insights into molecular interactions in crystals, which can be applied to understand the properties of this compound (Perlovich et al., 2008).
  • Synthesis and Antimicrobial Activity : Research on the synthesis and antimicrobial activity of related compounds, like 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one, can inform similar applications for this compound (Kumar et al., 2022).
  • Corrosion Inhibition Studies : A study on benzonitrile derivatives for corrosion inhibition of mild steel highlights the potential application of similar compounds in industrial settings, which may include this compound (Chaouiki et al., 2018).

Additional Insights

  • Synthesis of Formazans : Research on the synthesis of formazans from Mannich base of related compounds provides a basis for understanding the chemical properties and potential applications of this compound (Sah et al., 2014).

  • Amino Group Twisting and Wagging Reaction Paths : A study on the amino group twisting and wagging in 4-(N,N-dimethylamino)benzonitrile offers insights into reaction paths that could be applicable to this compound (Sudholt et al., 1999).

Safety and Hazards

The safety data sheet for “4-[(4-Chlorophenyl)amino]benzonitrile” is available . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-(4-chloroanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEHPNVCTKDDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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